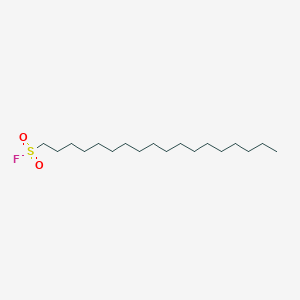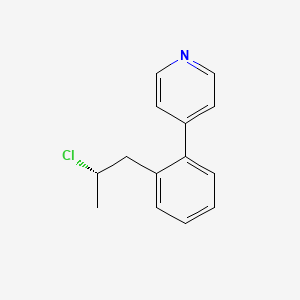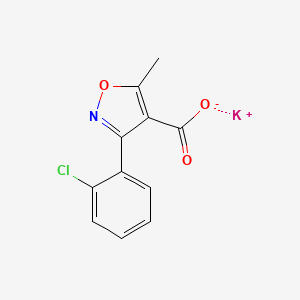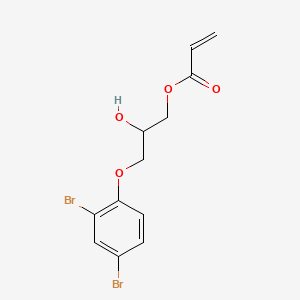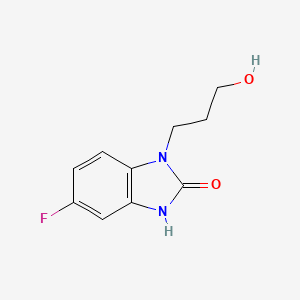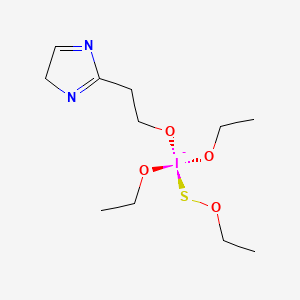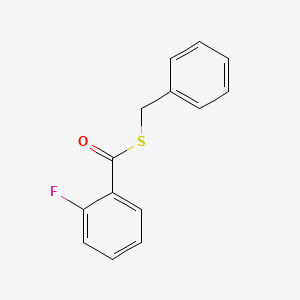
cis-4-Tetradecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Tetradecene: is an organic compound with the molecular formula C14H28 . It is an alkene, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the tetradecene chain. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Tetradecene can be achieved through various methods, including:
Hydrogenation of Alkynes: Starting from 4-tetradecyn-1-ol, partial hydrogenation can be performed using a Lindlar catalyst to obtain this compound.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate halide can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of tetradecyne using a palladium catalyst under controlled conditions to ensure the cis configuration is maintained.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-4-Tetradecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can yield tetradecane. This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Tetradecane.
Halogenation: Dihalides.
Aplicaciones Científicas De Investigación
cis-4-Tetradecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its role in pheromone communication in insects.
Industry: Used in the synthesis of specialty chemicals and as a precursor in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of cis-4-Tetradecene in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles in addition reactions. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes.
Comparación Con Compuestos Similares
trans-4-Tetradecene: The trans isomer has the hydrogen atoms on opposite sides of the double bond, leading to different physical properties.
cis-2-Tetradecene: The double bond is located between the second and third carbon atoms, affecting its reactivity and applications.
trans-2-Tetradecene: Similar to cis-2-Tetradecene but with the trans configuration.
Uniqueness: cis-4-Tetradecene is unique due to its specific double bond position and cis configuration, which influence its reactivity and interactions in both chemical and biological systems. Its distinct properties make it valuable in various research and industrial applications.
Propiedades
Número CAS |
41446-65-5 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
(Z)-tetradec-4-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h7,9H,3-6,8,10-14H2,1-2H3/b9-7- |
Clave InChI |
XEIYDTUADLFFTM-CLFYSBASSA-N |
SMILES isomérico |
CCCCCCCCC/C=C\CCC |
SMILES canónico |
CCCCCCCCCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



